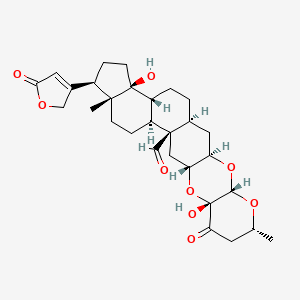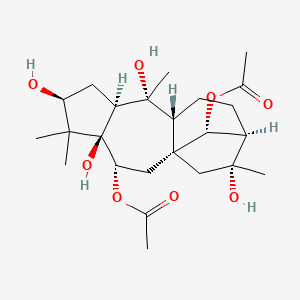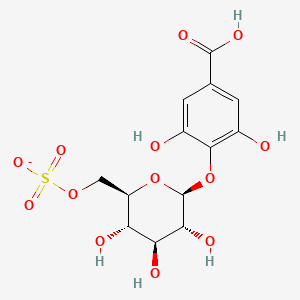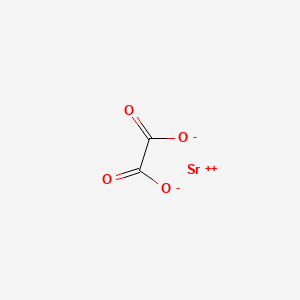
Strontiumoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium oxalate is an inorganic compound with the chemical formula SrC₂O₄. It can exist in a hydrated form (SrC₂O₄·nH₂O) or as an acidic salt (SrC₂O₄·mH₂C₂O₄·nH₂O). This compound is typically found as a white powder and is insoluble in water. Strontium oxalate is known for its use in pyrotechnics due to its ability to produce a red flame when decomposed .
Wissenschaftliche Forschungsanwendungen
Strontium oxalate has several applications in scientific research:
Pyrotechnics: It is used to produce red flames in fireworks due to its decomposition properties.
Biomineralization Studies: Research on strontium oxalate helps understand the incorporation of strontium into biological systems, such as the formation of strontium-containing biominerals.
Wirkmechanismus
Target of Action
Strontium oxalate, with the chemical formula SrC2O4, is a compound that primarily targets the pyrotechnic reactions in which it is involved . It is used as a red flame color producing agent in pyrotechnics .
Mode of Action
The mode of action of strontium oxalate is primarily through its decomposition. When heat is added, strontium oxalate decomposes into strontium oxide, carbon dioxide, and carbon monoxide . This decomposition reaction is the key interaction that strontium oxalate has with its target, the pyrotechnic reaction .
Biochemical Pathways
Oxalate, a component of strontium oxalate, is known to be involved in various metabolic processes in fungi and bacteria . Oxalate can be assimilated through the glycolate pathway and the serine pathway .
Pharmacokinetics
It is known that strontium oxalate is insoluble in water
Result of Action
The primary result of strontium oxalate’s action is the production of a red flame color when it decomposes into strontium oxide . This is why it is used as a red flame color producing agent in pyrotechnics .
Action Environment
The action of strontium oxalate is influenced by environmental factors such as the presence of heat and magnesium. Heat is necessary for strontium oxalate to decompose and interact with its target . Additionally, the presence of magnesium can enhance the red flame color produced by strontium oxalate . In the absence of magnesium, strontium carbonate is a better option for producing a greater effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium oxalate can be synthesized through the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically proceeds as follows:
SrCl2+H2C2O4→SrC2O4+2HCl
The resulting strontium oxalate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, strontium oxalate is often produced by reacting strontium nitrate (Sr(NO₃)₂) with ammonium oxalate ((NH₄)₂C₂O₄). The reaction is carried out in an aqueous medium, and the precipitated strontium oxalate is filtered, washed, and dried .
Types of Reactions:
- Strontium oxalate decomposes upon heating to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):
Decomposition: SrC2O4→SrO+CO2+CO
Strontium oxalate reacts with mineral acids such as hydrochloric acid (HCl) to form soluble strontium chloride and oxalic acid:Reaction with Acids: SrC2O4+2HCl→SrCl2+H2C2O4
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of strontium oxalate.
Hydrochloric Acid: Used to dissolve strontium oxalate.
Major Products Formed:
Strontium Oxide (SrO): Formed during thermal decomposition.
Strontium Chloride (SrCl₂): Formed during reaction with hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Calcium Oxalate (CaC₂O₄): Similar in structure but contains calcium instead of strontium.
Barium Oxalate (BaC₂O₄): Contains barium and is used in similar applications as strontium oxalate.
Magnesium Oxalate (MgC₂O₄): Contains magnesium and has different thermal decomposition properties.
Uniqueness of Strontium Oxalate: Strontium oxalate is unique due to its ability to produce a red flame upon decomposition, making it particularly valuable in pyrotechnics. Its decomposition products and reaction conditions also differ from those of calcium, barium, and magnesium oxalates, providing distinct advantages in specific applications .
Eigenschaften
CAS-Nummer |
814-95-9 |
|---|---|
Molekularformel |
C2H2O4Sr |
Molekulargewicht |
177.65 g/mol |
IUPAC-Name |
strontium;oxalate |
InChI |
InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI-Schlüssel |
ANBJNNOVODZPET-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Sr+2] |
Kanonische SMILES |
C(=O)(C(=O)O)O.[Sr] |
Key on ui other cas no. |
814-95-9 |
Piktogramme |
Irritant |
Synonyme |
eta-naphthylsulfonyl-R-(d-Pip)-Ada-Abu-DYEPIPEEA-(Cha)-(d-Glu)-OH-AcOH P 551 P-551 P551 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


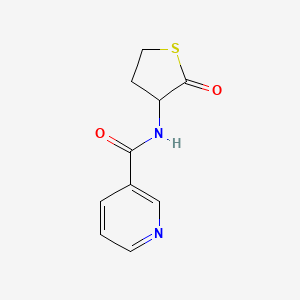
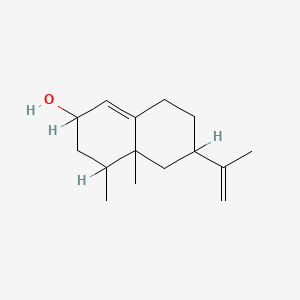
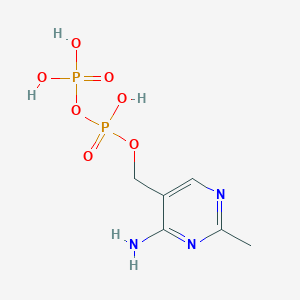
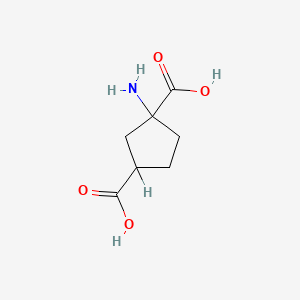
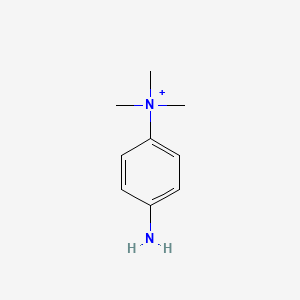
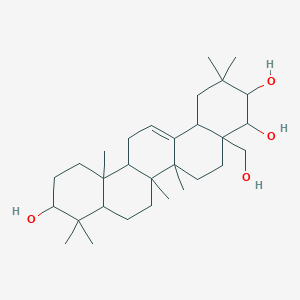
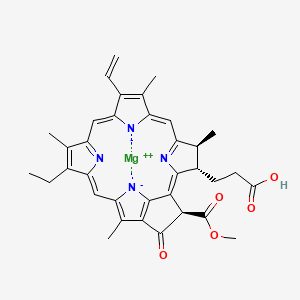
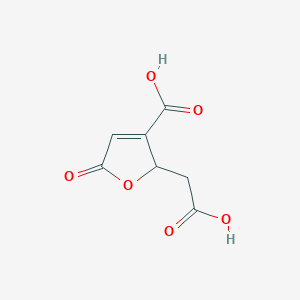
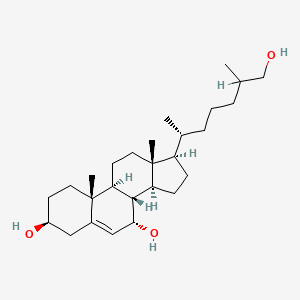
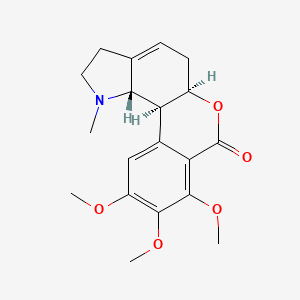
![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)
